tert-Butyl (4-(methoxymethyl)piperidin-3-yl)carbamate
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Overview
Description
tert-Butyl N-[4-(methoxymethyl)piperidin-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a methoxymethyl substituent. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(methoxymethyl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method is the reaction of tert-butyl carbamate with 4-(methoxymethyl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydride or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[4-(methoxymethyl)piperidin-3-yl]carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(methoxymethyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group may yield aldehydes or carboxylic acids, while reduction of the piperidine ring may produce various piperidine derivatives.
Scientific Research Applications
tert-Butyl N-[4-(methoxymethyl)piperidin-3-yl]carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also serve as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. It can be employed in the design of bioactive molecules for drug discovery.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(methoxymethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The piperidine ring and methoxymethyl group play crucial roles in binding to the active sites of target proteins, thereby influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl N-(piperidin-4-yl)carbamate
Comparison: tert-Butyl N-[4-(methoxymethyl)piperidin-3-yl]carbamate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. Compared to tert-butyl carbamate, it has enhanced reactivity and specificity in certain reactions. The presence of the piperidine ring also differentiates it from other carbamates, providing additional binding interactions in biological systems.
Properties
Molecular Formula |
C12H24N2O3 |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[4-(methoxymethyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-10-7-13-6-5-9(10)8-16-4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
InChI Key |
QEASKYHMPMCPKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1COC |
Origin of Product |
United States |
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